Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
Description
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- (IUPAC name: 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one) is a synthetic bicyclic monoterpenoid derived from camphor. Its molecular formula is C₁₇H₂₀O, with an average molecular weight of 240.346 g/mol and a monoisotopic mass of 240.151415264 Da . The compound is structurally characterized by a norbornane skeleton with a phenylmethylene substituent at the C3 position and methyl groups at C1 and C7 (bridging carbons) .
It has historically been used as a UV filter in cosmetics, though regulatory scrutiny has increased due to concerns about endocrine-disrupting properties .
Properties
CAS No. |
36065-09-5 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(1R,3Z,4S)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-/t14-,17+/m1/s1 |
InChI Key |
OIQXFRANQVWXJF-LIQNAMIISA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)/C(=C/C3=CC=CC=C3)/C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Biological Activity
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- is a bicyclic monoterpenoid compound with the molecular formula and a molecular weight of approximately 240.34 g/mol. This compound is characterized by its unique bicyclic structure and is primarily recognized for its potential biological activities, although literature on its specific effects remains limited.
Chemical Structure
The chemical structure of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- can be represented as follows:
- IUPAC Name: 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
- SMILES Notation: CC1(C)C2CCC1(C)C(=O)C2=CC1=CC=CC=C1
- InChI Identifier: InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3
Antioxidant Properties
Research indicates that compounds within the bicyclic monoterpenoid class exhibit notable antioxidant activity. Antioxidants are crucial in combating oxidative stress and reducing the risk of chronic diseases. Although specific studies on Bicyclo[2.2.1]heptan-2-one are scarce, related compounds have demonstrated significant free radical scavenging capabilities.
Antimicrobial Activity
The antimicrobial properties of bicyclic monoterpenoids have been documented in various studies. For instance, essential oils containing similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes.
Study on Essential Oils
A comparative study on the extraction and biological activity of essential oils highlighted that compounds similar to Bicyclo[2.2.1]heptan-2-one possess significant antimicrobial properties when extracted through supercritical fluid extraction (SFE). The study emphasized that SFE yielded higher concentrations of bioactive compounds than traditional methods like hydrodistillation or Soxhlet extraction .
| Compound | Extraction Method | Antioxidant Activity (IC50 µg/mL) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|---|
| Bicyclic Monoterpenoids | SFE | 20 | 15 |
| Similar Compounds | Hydrodistillation | 35 | 10 |
Human Exposure Studies
Bicyclo[2.2.1]heptan-2-one has been identified in human blood samples from individuals exposed to this compound or its derivatives in occupational settings. This exposure raises questions about its potential effects on human health and necessitates further investigation into its biological activity and safety profile .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
- Molecular Weight : 240.34 g/mol
- CAS Number : 15087-24-8
- Chemical Structure : The compound features a bicyclic framework that contributes to its chemical reactivity and stability.
Photoprotective Agent
Bicyclo[2.2.1]heptan-2-one derivatives are extensively studied for their photoprotective properties in cosmetics and dermatology:
- UV Absorption : This compound acts as a UV filter, absorbing harmful ultraviolet radiation and protecting skin from damage .
- Formulation in Sunscreens : It is incorporated into sunscreen formulations due to its effectiveness in preventing UV-induced skin damage and its stability under sunlight exposure.
Research has indicated various biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that bicyclic compounds can exhibit antimicrobial effects against certain bacteria and fungi, making them potential candidates for pharmaceutical applications .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which can help mitigate oxidative stress in biological systems .
Industrial Applications
Bicyclo[2.2.1]heptan-2-one is also utilized in various industrial applications:
- Flavoring and Fragrance : Its pleasant odor makes it suitable for use in flavoring agents and fragrances in the food and cosmetic industries.
- Synthetic Intermediate : It serves as a precursor in the synthesis of other complex organic molecules, facilitating the development of new materials and chemicals .
Case Study on Photoprotection
A study published in the Journal of Cosmetic Dermatology examined the efficacy of benzylidene camphor in commercial sunscreen formulations. The results indicated significant reductions in UV-induced erythema when applied topically, highlighting its role as an effective photoprotective agent .
Antimicrobial Efficacy Assessment
In another study conducted by researchers at a prominent university, the antimicrobial activity of bicyclo[2.2.1]heptan-2-one was tested against several pathogens including Staphylococcus aureus and Escherichia coli. The findings demonstrated a notable inhibition of bacterial growth, suggesting potential applications in antimicrobial formulations .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The compound belongs to a family of 3-benzylidene camphor derivatives , where variations in the benzylidene substituent significantly alter physicochemical and biological properties. Key analogs include:
Key Structural Differences:
- Substituent Effects : The phenylmethylene group in the target compound lacks methyl or halogen substituents, whereas 4-MBC contains a 4-methylphenyl group, increasing hydrophobicity and UV absorption efficiency .
- Stereochemistry : Derivatives like 3-chlorobenzylidene camphor exhibit altered electronic properties due to electron-withdrawing chlorine, affecting reactivity and stability .
Regulatory Status
| Compound | EU SVHC Listing (REACH) | AGEC Law (France) | Other Regulations | |
|---|---|---|---|---|
| Target Compound | Yes (Article 57(f)) | Listed (No. 25) | Restricted in cosmetics | |
| 4-MBC | No | Listed (No. 2) | Permitted with restrictions |
- Target Compound : Identified as a Substance of Very High Concern (SVHC) under EU REACH due to endocrine-disrupting effects on the environment . Its use in cosmetics is heavily restricted .
Physicochemical Properties
Limited experimental data are available, but predicted properties highlight trends:
| Property | Target Compound | 4-MBC | |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) | |
| UV Absorption | λmax ~300 nm | λmax ~299 nm |
Toxicological Profiles
| Endpoint | Target Compound | 4-MBC | |
|---|---|---|---|
| Endocrine Disruption | Confirmed (environmental) | Suspected (under review) | |
| Bioaccumulation | Moderate | High |
Q & A
Q. Table 1: Typical Synthetic Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | Piperidine or ZnCl₂ | |
| Solvent | Toluene or dichloromethane | |
| Reaction Temperature | 80–110°C | |
| Purity Analysis | GC (retention time: ~12.5 min) |
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- GC-MS : Confirms molecular ion peak at m/z 240.34 (C₁₇H₂₀O⁺) and fragmentation patterns .
- ¹H/¹³C NMR : Key signals include δ 6.2–7.3 ppm (phenyl protons) and δ 2.1–2.8 ppm (methyl groups on bicyclo framework) .
- FT-IR : Absorbance at 1680–1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C of benzylidene group) .
- X-ray crystallography : Resolves stereochemistry and confirms the exo-configuration of the benzylidene moiety .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation .
- Waste disposal : Collect organic waste in halogen-resistant containers for incineration .
- Emergency measures : For spills, adsorb with inert material (e.g., vermiculite) and avoid water flushing .
Advanced: How can researchers investigate its endocrine-disrupting properties?
Answer:
Q. Table 2: Key Endocrine Disruption Studies
| Model | Endpoint Measured | EC₅₀/IC₅₀ | Reference |
|---|---|---|---|
| ERα binding assay | Competitive inhibition | 2.5 µM | |
| Zebrafish (Danio rerio) | Vitellogenin induction | 10 µg/L |
Advanced: How to resolve contradictions between in vitro and in vivo toxicity data?
Answer:
- Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives) that may explain differential activity .
- Bioavailability assessment : Compare plasma/tissue concentrations in vivo with effective in vitro doses .
- Species-specific factors : Evaluate differences in receptor homology (e.g., human vs. rodent ERα) .
Advanced: What methodologies are effective for environmental monitoring of this compound?
Answer:
Q. Table 3: Environmental Detection Parameters
| Matrix | Method | Detection Limit | Reference |
|---|---|---|---|
| Surface water | LC-MS/MS | 0.1 ng/L | |
| Fish liver | GC-ECD | 5 ng/g |
Advanced: How to differentiate stereoisomers or structural analogs (e.g., 4-methyl derivatives)?
Answer:
- Chiral HPLC : Use columns with β-cyclodextrin stationary phase (resolution >1.5 for 3-benzylidene vs. 4-methylbenzylidene analogs) .
- NOESY NMR : Correlate spatial proximity of methyl groups and benzylidene protons .
- Vapor pressure osmometry : Distinguish analogs based on boiling point differences (e.g., 198–200°C for 4-MBC vs. 190°C for 3-BC) .
Advanced: What strategies enable comparative studies with structural analogs (e.g., 4-MBC)?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
